molecular formula C22H19ClN2O3 B12055958 N'-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide CAS No. 477730-76-0

N'-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide

Cat. No.: B12055958
CAS No.: 477730-76-0
M. Wt: 394.8 g/mol
InChI Key: ZAHIQLYMMTWFGB-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation of 2-(2-chlorophenoxy)acetic acid hydrazide with 2-(benzyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide:

    Hydrazides: A broad class of compounds with diverse biological activities.

Uniqueness

N’-(2-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other hydrazides.

Properties

CAS No.

477730-76-0

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19ClN2O3/c23-19-11-5-7-13-21(19)28-16-22(26)25-24-14-18-10-4-6-12-20(18)27-15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,25,26)/b24-14+

InChI Key

ZAHIQLYMMTWFGB-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.